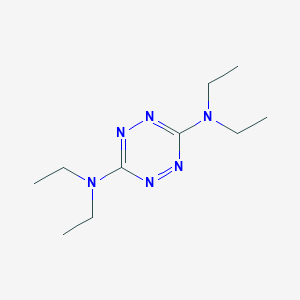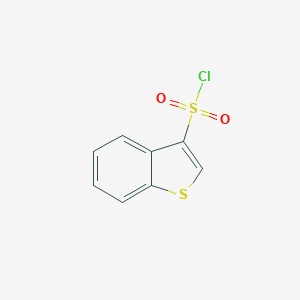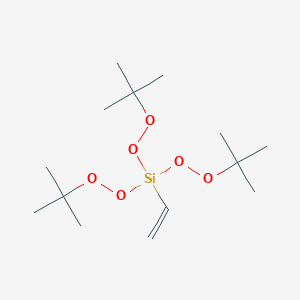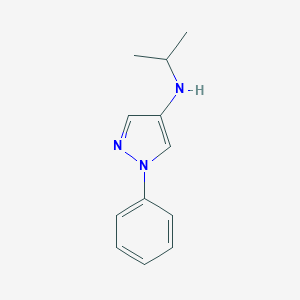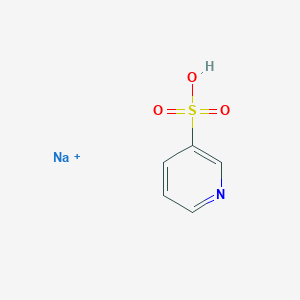
Sodium Pyridine-3-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Pyridine-3-sulfonate is an organic compound with the chemical formula C5H4NNaO3S. It is a white crystalline powder that is soluble in water. This compound is known for its role as a ligand in the synthesis of organometallic compounds and as a catalyst in various chemical reactions .
Synthetic Routes and Reaction Conditions:
Pyridine and Sulfur Dioxide Reaction: One common method involves the reaction of pyridine with sulfur dioxide in the presence of a catalyst such as hydrochloric acid.
Pyridine and Sulfurous Acid Reaction: Another method involves the reaction of pyridine with sulfurous acid, followed by neutralization with sodium hydroxide.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically follows the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: It can be reduced to form pyridine derivatives with different functional groups.
Substitution: This compound can participate in substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: These reactions typically require catalysts such as palladium or nickel and are conducted under controlled temperatures and pressures.
Major Products:
Sulfonic Acid Derivatives: Formed through oxidation reactions.
Pyridine Derivatives: Resulting from reduction and substitution reactions.
Chemistry:
Ligand Synthesis: It serves as a ligand in the synthesis of organometallic compounds.
Biology and Medicine:
Drug Development: This compound is explored for its potential in drug development due to its ability to interact with biological molecules.
Biomaterials: It is used in the modification of biomaterials to enhance their properties, such as biocompatibility and stability.
Industry:
Mecanismo De Acción
Sodium Pyridine-3-sulfonate exerts its effects primarily through its ability to act as a ligand and catalyst. It interacts with metal ions and other molecules, facilitating various chemical reactions. The sulfonate group enhances its solubility and reactivity, making it effective in catalysis and ligand formation .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
- Sodium Pyridine-2-sulfonate
- Sodium Pyridine-4-sulfonate
- Sodium Benzene Sulfonate
Comparison:
- Sodium Pyridine-3-sulfonate vs. Sodium Pyridine-2-sulfonate: While both compounds are sulfonated pyridines, the position of the sulfonate group affects their reactivity and applications. This compound is more commonly used in catalysis due to its unique electronic properties .
- This compound vs. Sodium Pyridine-4-sulfonate: The 3-sulfonate variant is preferred in ligand synthesis, whereas the 4-sulfonate variant is often used in different types of polymer synthesis .
- This compound vs. Sodium Benzene Sulfonate: Sodium Benzene Sulfonate lacks the nitrogen atom present in pyridine sulfonates, making it less versatile in forming complexes with metal ions .
This compound stands out due to its unique combination of solubility, reactivity, and ability to form stable complexes, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
15521-77-4 |
|---|---|
Fórmula molecular |
C5H5NNaO3S |
Peso molecular |
182.16 g/mol |
Nombre IUPAC |
sodium;pyridine-3-sulfonate |
InChI |
InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-2-1-3-6-4-5;/h1-4H,(H,7,8,9); |
Clave InChI |
HZGXRCZOUUZHMB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+] |
SMILES isomérico |
C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC(=CN=C1)S(=O)(=O)O.[Na] |
| 15521-77-4 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


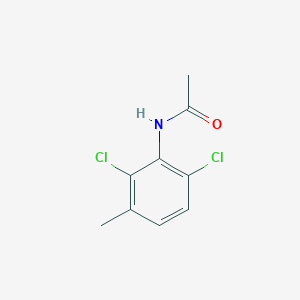
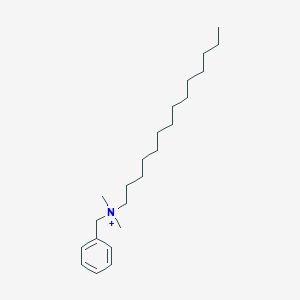
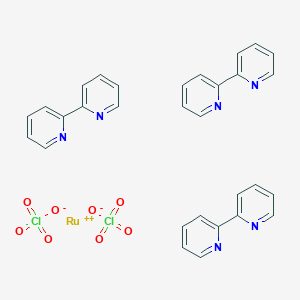
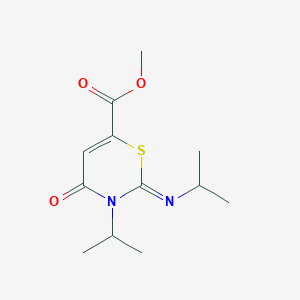
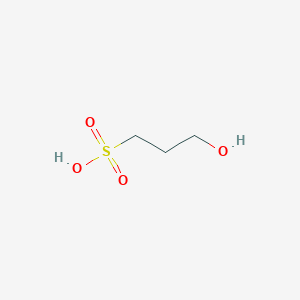
![bis[2-(2-butoxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B97914.png)
![Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt](/img/structure/B97918.png)
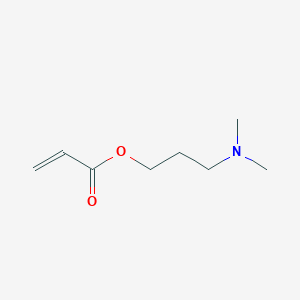
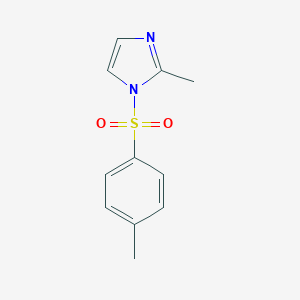
![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)
